N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
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Overview
Description
N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H16ClN3O3S2 and its molecular weight is 445.94. The purity is usually 95%.
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Scientific Research Applications
Endothelin Receptor Antagonism :
- A study highlighted the synthesis and evaluation of 2-aryloxycarbonylthiophene-3-sulfonamides for their antagonistic activity at endothelin receptors, indicating potential therapeutic applications in conditions mediated by endothelin receptor activity (Raju et al., 1997).
Antiviral Activity :
- Research on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from 4-chlorobenzoic acid, showed certain anti-tobacco mosaic virus activity, suggesting their potential use in antiviral therapies (Chen et al., 2010).
Structural Characterization :
- Another study focused on the synthesis and characterization of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, offering insights into the structural aspects of similar sulfonamide compounds (Peng-yun, 2013).
Molecular Docking Studies :
- Molecular docking studies and crystal structure analysis of certain tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, were conducted to understand their interaction with the cyclooxygenase-2 enzyme, relevant to their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Urease Inhibition and Antibacterial Activities :
- A study on thiophene sulfonamide derivatives reported their urease inhibition and antibacterial activities, highlighting their potential as antimicrobial agents (Noreen et al., 2017).
Photoinduced Molecular Rearrangements :
- Research on the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles, leading to the synthesis of 1,2,4-thiadiazoles, suggests a potential role in the development of photo-responsive materials (Vivona et al., 1997).
Antitubercular Activity :
- A series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds were synthesized and screened for antitubercular activity, indicating their potential use in tuberculosis treatment (Dighe et al., 2012).
Anticancer Properties :
- A study on sulofenur thiophene analogs investigated their antitumor properties against lymphosarcoma, suggesting their potential as cancer chemotherapeutic agents (Mohamadi et al., 1992).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target enzymes such asPhenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the conversion of noradrenaline to adrenaline, which is a key process in the body’s response to stress .
Mode of Action
This interaction could lead to changes in the biochemical processes within the cell .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. If the compound does indeed target phenylethanolamine n-methyltransferase, it could potentially affect thecatecholamine synthesis pathway . This would have downstream effects on the body’s stress response, as well as other physiological processes regulated by catecholamines .
Pharmacokinetics
The presence of the sulfonamide group could potentially enhance its water solubility, which might influence its absorption and distribution within the body
Result of Action
If it does inhibit phenylethanolamine n-methyltransferase, it could potentially decrease the production of adrenaline, leading to changes in the body’s stress response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S2/c1-13-6-8-14(9-7-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-5-3-4-15(21)12-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYNPRDSRJWAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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